1-Bromo-4-chloro-2-propoxybenzene

Catalog No.
S8313056
CAS No.
M.F
C9H10BrClO
M. Wt
249.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-chloro-2-propoxybenzene

Product Name

1-Bromo-4-chloro-2-propoxybenzene

IUPAC Name

1-bromo-4-chloro-2-propoxybenzene

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3

InChI Key

QFYYALLYCZHWHJ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)Cl)Br

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)Br

1-Bromo-4-chloro-2-propoxybenzene is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a propoxy group attached to a benzene ring. Its molecular formula is C10H10BrClOC_{10}H_{10}BrClO and it has a molecular weight of approximately 251.55 g/mol. The compound features a substituted aromatic ring, making it a member of the halogenated aromatic compounds, which are notable for their diverse chemical properties and potential applications in various fields.

, including:

  • Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions or amines. This reaction is facilitated under basic conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo further halogenation or alkylation reactions, where electrophiles attack the aromatic ring.
  • Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.

These reactions allow for the transformation of 1-bromo-4-chloro-2-propoxybenzene into various derivatives that may possess different biological or chemical properties.

1-Bromo-4-chloro-2-propoxybenzene can be synthesized through several methods:

  • Halogenation of Phenol Derivatives: Starting from phenol derivatives, bromination and chlorination can be performed using bromine and chlorine reagents in the presence of catalysts (e.g., iron) to introduce the halogens onto the benzene ring.
  • Etherification: The propoxy group can be introduced via an etherification reaction where a phenolic compound reacts with an alkyl halide (such as propyl bromide) in the presence of a base like potassium carbonate.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

1-Bromo-4-chloro-2-propoxybenzene has potential applications in several areas:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Due to its structural features, it may be useful in drug development as a building block for pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound may find applications in developing specialty chemicals and materials with desired physical properties.

Several compounds share structural similarities with 1-bromo-4-chloro-2-propoxybenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Bromo-2-chlorobenzeneContains bromine and chlorine on adjacent carbonsMore reactive due to proximity of halogens
4-Bromo-2-chlorophenolContains hydroxyl group instead of propoxyExhibits different solubility and reactivity
1-Chloro-4-methoxybenzeneContains methoxy group instead of propoxyPotentially different biological activity
4-ChloroanilineAmino group instead of propoxyKnown for its use in dye production

Uniqueness: 1-Bromo-4-chloro-2-propoxybenzene is unique due to its specific combination of halogens and the propoxy substituent, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. Its structure allows for versatile synthetic modifications that can lead to novel derivatives with potential applications in various fields.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

247.96036 g/mol

Monoisotopic Mass

247.96036 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

Explore Compound Types